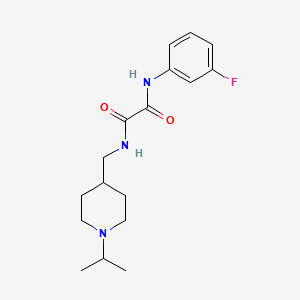

![molecular formula C20H15N5O B2609821 N-([2,4'-联吡啶]-3-基甲基)喹喔啉-6-甲酰胺 CAS No. 2034304-57-7](/img/structure/B2609821.png)

N-([2,4'-联吡啶]-3-基甲基)喹喔啉-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

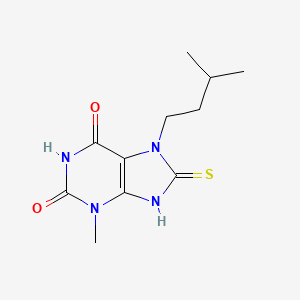

“N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .

Synthesis Analysis

Quinoxaline can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Molecular Structure Analysis

Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole . Quinoxaline containing compounds can bind to various targets, which make them, in return, a privileged structure .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .Physical and Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . Its chemical formula is C8H6N2 and its molar mass is 130.150 g·mol −1 .科学研究应用

PET成像放射性配体开发

喹啉-2-甲酰胺衍生物,包括用碳-11标记的那些,已被探索其作为正电子发射断层扫描(PET)成像放射性配体的潜力。具体而言,这些化合物对各种组织中的外周苯二氮卓受体(PBR)表现出高结合特异性,表明它们可用于PET对体内PBR进行无创评估(Matarrese et al., 2001)。

靶向药物递送的金属络合

对N-吡啶-2-基甲基和N-喹啉-2-基甲基取代的乙烷-1,2-二胺的研究表明,这些化合物可以与锰(II)和铁(II)等金属离子形成络合物。这些络合物能够与一氧化氮(NO)配位,并可用于将NO靶向递送至生物位点,例如肿瘤,其中NO释放是由长波长光照射触发的(Yang et al., 2017)。

癌症治疗的DNA甲基化抑制剂

喹啉基衍生物已被确认为DNA甲基转移酶(DNMTs)的有效抑制剂,而DNA甲基转移酶对于基因表达的表观遗传调控至关重要。这些化合物,包括SGI-1027及其类似物,通过抑制DNMT活性,已显示出在癌细胞中重新激活沉默基因的功效,表明它们在癌症治疗中的潜在应用(Rilova et al., 2014)。

抗纤维化药物开发

喹喔啉衍生物已被研究其药代动力学、代谢和组织分布,特别是它们在抑制纤维化和在癌症模型中发挥抗转移作用中的作用。此类研究突出了这些化合物在开发口服抗纤维化药物中的潜力(Kim et al., 2008)。

血清素3型受体拮抗作用

已合成一系列喹喔啉-2-甲酰胺并评估它们作为血清素3型(5-HT3)受体拮抗剂的潜力。这项研究表明这些化合物可用于治疗与5-HT3受体活性相关的疾病,例如胃肠道疾病和焦虑(Mahesh et al., 2011)。

缓蚀

已研究甲酰胺衍生物作为盐酸溶液中低碳钢的缓蚀剂的有效性。这些研究提供了喹啉衍生物在材料科学中的应用见解,特别是用于保护金属免受腐蚀(Erami et al., 2019)。

免疫调节和纤维化逆转

喹啉-3-甲酰胺,如Paquinimod,已用于在肝纤维化的新型小鼠模型中逆转已建立的纤维化。这项研究强调了这些化合物抗炎和免疫调节特性,为治疗慢性炎性疾病和纤维化提供了一条途径(Pettersson et al., 2018)。

作用机制

Quinoxaline derivatives have been found to have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . Molecular docking showed that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for quinoxaline derivatives .

安全和危害

未来方向

Quinoxaline and its derivatives have been of interest in medicinal chemistry due to their wide range of pharmacological activities . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

属性

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c26-20(15-3-4-17-18(12-15)23-11-10-22-17)25-13-16-2-1-7-24-19(16)14-5-8-21-9-6-14/h1-12H,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSWPJVKIODCCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)

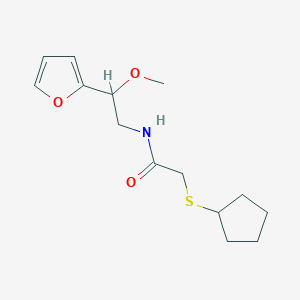

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)

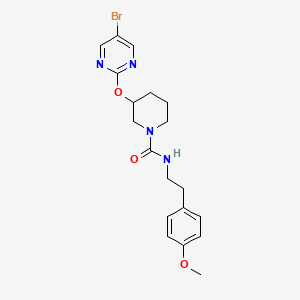

![1-ethyl-6-(4-fluorobenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2609751.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2609754.png)

![2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide](/img/structure/B2609756.png)